Cas no 102646-56-0 (Etamycin)

Etamycin structure
Etamycin structure
Nome do Produto:Etamycin
N.o CAS:102646-56-0
MF:C44H62N8O11
MW:879.010091304779
CID:202098
PubChem ID:417256

Etamycin Propriedades químicas e físicas

Nomes e Identificadores

    • Antibiotic 6613
    • AB 6613
    • Viridogrisein
    • Etamycin
    • ENTAMYCIN
    • NSC88468
    • Viridogrisein I
    • Etamycin A
    • SATIISJKSAELDC-UHFFFAOYSA-N
    • Neoviridogrisein IV
    • Antibioticum 6613
    • Antibioticum 6613 [German]
    • N-[N-[N-[N-[4-Allo-hydroxy-1-[N-[N-[(3-hydroxy-2-pyridinyl)carbonyl]-L-threonyl]-D-leucyl]-D-prolyl]-N-methylglycyl]-N,3-dimethyl-L-leucyl]-L-alanyl]-N-methyl-L-2-phenylglycine .upsilon.-lactone
    • BS-1380
    • N-[16-(1,2-dimethylpropyl)-24-hydroxy-3-isobutyl-7,11,13,17,20-pentamethyl-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]-3-hydroxy-pyridine-2-carboxamide
    • Glycine, N-[N-[N-[N-[4-allo-hydroxy-1-[N-[N-[(3-hydroxy-2-pyridinyl)carbonyl]-L-threonyl]-D-leucyl]-D-prolyl]-N-methylglycyl]-N,3-dimethyl-L-leucyl]-L-alanyl]-N-methyl-L-2-phenyl-, .upsilon.-lactone
    • 299-20-7
    • Antibiotic F-1370A
    • NSC-88468
    • N-(6-(1,2-Dimethylpropyl)-23-hydroxy-19-isobutyl-2,5,9,11,15-pentamethyl-1,4,7,10,13,17,20-heptaoxo-12-phenyldocosahydro-1H-pyrrolo[2,1-o][1,4,7,10,13,16,19]oxahexaazacyclodocosin-16-yl)-3-hydroxy-2-pyridinecarboxamide
    • SCHEMBL4088801
    • 3-hydroxy-N-[24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
    • 102646-56-0
    • Antibiotic K-179
    • Glycine, N-[(3-hydroxy-2-pyridinyl)carbonyl]-L-threonyl-D-leucyl-4-allo-hydroxy-D-prolyl-N-methylglycyl-N,3,4-trimethyl-L-norvalyl-L-alanyl-N-methyl-L-2-phenyl-, .upsilon.-lactone
    • CHEMBL1993563
    • Inchi: 1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)
    • Chave InChI: SATIISJKSAELDC-UHFFFAOYSA-N
    • SMILES: OC1CN2C(C(CC(C)C)NC(C(C(C)OC(C(C3C=CC=CC=3)N(C)C(C(C)NC(C(C(C)C(C)C)N(C)C(CN(C)C(C2C1)=O)=O)=O)=O)=O)NC(C1C(=CC=CN=1)O)=O)=O)=O

Propriedades Computadas

  • Massa Exacta: 878.45380482g/mol
  • Massa monoisotópica: 878.45380482g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 12
  • Contagem de Átomos Pesados: 63
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 1670
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 9
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 248
  • XLogP3: 3.2
Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
Hubei Changfu Chemical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd